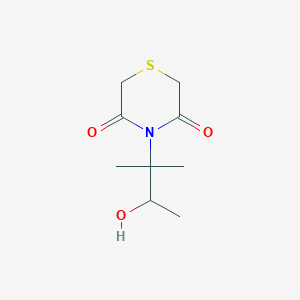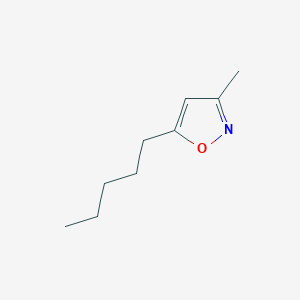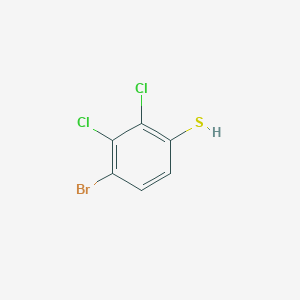
4-Bromo-2,3-dichlorothiophenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-2,3-dichlorothiophenol is an organic compound characterized by the presence of bromine, chlorine, and sulfur atoms within its molecular structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2,3-dichlorothiophenol typically involves halogenation reactions. One common method includes the bromination and chlorination of thiophenol derivatives. The reaction conditions often require the use of halogenating agents such as bromine (Br2) and chlorine (Cl2) in the presence of catalysts or under specific temperature and pressure conditions to ensure selective substitution at the desired positions on the thiophenol ring.
Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes, utilizing continuous flow reactors to maintain consistent reaction conditions and high yields. The use of automated systems ensures precise control over the reaction parameters, minimizing the formation of by-products and optimizing the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: 4-Bromo-2,3-dichlorothiophenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agents and conditions used.
Reduction: Reduction reactions can convert the compound into thiols or other reduced forms.
Substitution: Nucleophilic substitution reactions can replace the bromine or chlorine atoms with other functional groups, leading to a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of functionalized thiophenol derivatives.
Aplicaciones Científicas De Investigación
4-Bromo-2,3-dichlorothiophenol has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme interactions and protein modifications.
Medicine: Research explores its potential as a precursor for pharmaceutical compounds with therapeutic properties.
Industry: It is utilized in the development of specialty chemicals, agrochemicals, and materials science.
Mecanismo De Acción
The mechanism by which 4-Bromo-2,3-dichlorothiophenol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The presence of halogen atoms enhances its reactivity, allowing it to participate in various biochemical pathways. These interactions can modulate enzyme activity, influence signal transduction pathways, and affect cellular processes.
Comparación Con Compuestos Similares
4-Bromothiophenol: Similar in structure but lacks the additional chlorine atoms.
2,3-Dichlorothiophenol: Contains chlorine atoms but no bromine.
4-Bromo-2,3-difluorothiophenol: Substitutes fluorine for chlorine, altering its chemical properties.
Uniqueness: 4-Bromo-2,3-dichlorothiophenol is unique due to the specific combination of bromine and chlorine atoms, which imparts distinct reactivity and potential applications compared to its analogs. This combination allows for unique interactions in chemical reactions and biological systems, making it a valuable compound for targeted research and industrial applications.
Propiedades
Fórmula molecular |
C6H3BrCl2S |
|---|---|
Peso molecular |
257.96 g/mol |
Nombre IUPAC |
4-bromo-2,3-dichlorobenzenethiol |
InChI |
InChI=1S/C6H3BrCl2S/c7-3-1-2-4(10)6(9)5(3)8/h1-2,10H |
Clave InChI |
FIVOZUALMDQGIF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1S)Cl)Cl)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


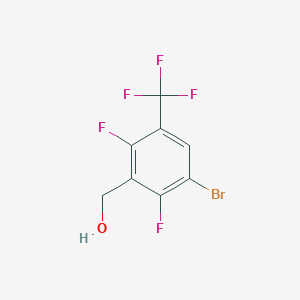
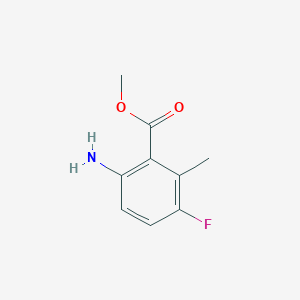
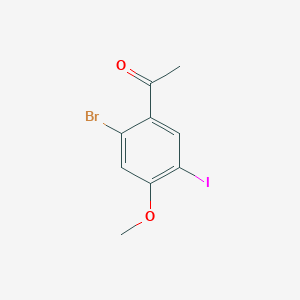

![5-Bromo-3-iodo-1H-pyrrolo[2,3-b]pyridin-1-yl 4-methylbenzenesulfonate](/img/structure/B12859544.png)
![2-(Carboxy(hydroxy)methyl)benzo[d]oxazole-7-carboxaldehyde](/img/structure/B12859548.png)
![1-[4'-(1,3-Dioxolan-2-yl)[1,1'-biphenyl]-3-yl] ethanone](/img/structure/B12859551.png)

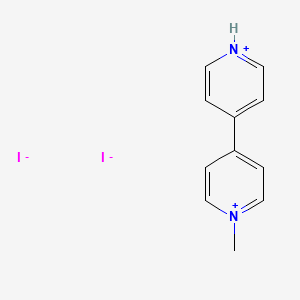
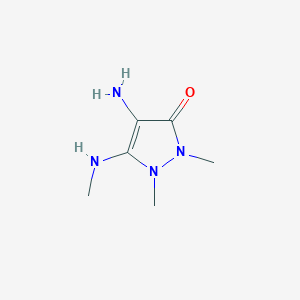
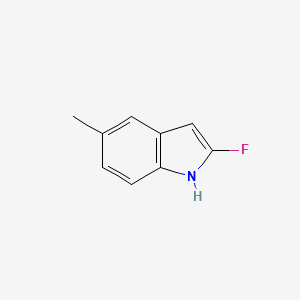
![rel-tert-Butyl (3aR,7S,7aS)-7-aminohexahydropyrano[3,4-c]pyrrole-2(3H)-carboxylate](/img/structure/B12859578.png)
